2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
Description
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is a compound that belongs to the class of chalcones. Chalcones are known for their strong electron donor-acceptor interactions, where donor and acceptor moieties are separated by a keto-vinyl bridge
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-11(15)10(12(16)9-13)6-5-7-14(3)4/h5-7H,8-9H2,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPIQUVAQTVKFI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC=CN(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C/C=C/N(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a dimethylamino-substituted aldehyde with a diketone in the presence of a base . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives.
Scientific Research Applications
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as a fluorescent dye due to its photophysical properties . In medicine, it is being investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities . In industry, it is used in the development of organic light-emitting diodes and sensors .
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione involves intramolecular charge transfer (ICT) between the donor and acceptor groups . This charge transfer is influenced by factors such as solvent polarity and temperature. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione include other chalcone derivatives such as (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione lies in its specific combination of donor and acceptor groups, which results in distinct photophysical and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
